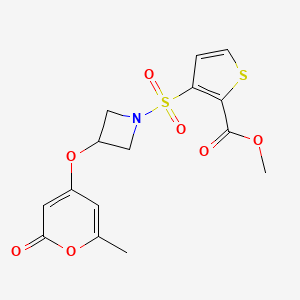

methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate

Description

Propriétés

IUPAC Name |

methyl 3-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidin-1-yl]sulfonylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO7S2/c1-9-5-10(6-13(17)22-9)23-11-7-16(8-11)25(19,20)12-3-4-24-14(12)15(18)21-2/h3-6,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYGUKVHBHVXZFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(SC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : This compound is typically synthesized through multi-step organic reactions. A common route involves:

Formation of the pyran ring: : Starting from a suitable precursor like 2-methylacetoacetic ester, cyclization occurs under acidic conditions to form the 6-methyl-2-oxo-2H-pyran ring.

Introduction of the azetidine group: : The azetidine moiety can be introduced by reacting the pyran derivative with azetidine-1-sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with thiophene carboxylate: : Finally, the sulfonylated azetidine intermediate is coupled with methyl thiophene-2-carboxylate under suitable coupling conditions like palladium-catalyzed cross-coupling.

Industrial Production Methods: : On an industrial scale, this compound could be synthesized using similar steps but with optimizations for large-scale production. High-efficiency reactors, continuous flow processes, and automated synthesis platforms could be employed to enhance yield and purity.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: : Reduction might occur at the carboxylate or pyran moieties, depending on the reducing agents used.

Substitution: : The functional groups present allow for various substitution reactions, including nucleophilic or electrophilic substitutions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: : Lithium aluminum hydride or sodium borohydride.

Substitution: : Strong bases or acids, depending on the specific substitution.

Major Products

Oxidation: : Sulfoxide or sulfone derivatives.

Reduction: : Alcohol or aldehyde derivatives, depending on the degree of reduction.

Substitution: : Halogenated derivatives or substituted thiophenes.

Applications De Recherche Scientifique

The compound finds extensive use in various fields:

Chemistry: : As an intermediate in synthetic organic chemistry, particularly in the creation of more complex molecules.

Biology: : Used in studies involving enzyme inhibition or interaction with biological macromolecules.

Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: : Potential use in the development of advanced materials or as a precursor in the manufacture of specialty chemicals.

Mécanisme D'action

The compound exerts its effects through multiple pathways, depending on the specific application. For instance, in medicinal chemistry, it might interact with enzyme active sites, inhibiting their activity by forming stable complexes. Molecular targets could include enzymes or receptors critical to disease pathways. The presence of the sulfonyl and pyran rings is crucial for binding and activity, facilitating interactions via hydrogen bonding or hydrophobic effects.

Unique Features

Functional Group Diversity: : The combination of pyran, azetidine, sulfonyl, and thiophene groups is rare, offering a unique reactivity profile.

Molecular Complexity: : The structural complexity enhances specificity in biological systems.

Similar Compounds

Methyl 3-sulfonylthiophene-2-carboxylate: : Lacks the pyran and azetidine groups, resulting in different reactivity and applications.

6-methyl-2-oxo-2H-pyran derivatives: : Similar pyran core but without the azetidine and thiophene groups, limiting their application range.

Activité Biologique

Methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological interactions.

- Pyran moiety : This six-membered ring with oxygen plays a crucial role in the compound's reactivity and binding properties.

- Sulfonyl group : Enhances the compound's solubility and biological activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O6S |

| Molecular Weight | 396.43 g/mol |

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. In vitro assays demonstrated that it exhibits significant activity against a range of bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, likely due to the interaction of the azetidine ring with bacterial enzymes involved in this process.

Anticancer Properties

Research has also highlighted the potential anticancer effects of methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate. In cell line studies, it was found to induce apoptosis in various cancer cell types, including:

- Breast cancer cells (MCF7)

- Lung cancer cells (A549)

The compound's ability to activate apoptotic pathways suggests it may serve as a lead compound for developing new anticancer therapies.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The sulfonyl and azetidine functionalities are known to interact with specific enzymes, inhibiting their activity and disrupting metabolic pathways.

- Cell Cycle Arrest : Studies indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed, contributing to oxidative stress and subsequent apoptosis in cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of methyl 3-((3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidin-1-yl)sulfonyl)thiophene-2-carboxylate against resistant bacterial strains. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating potent antimicrobial activity.

Study 2: Anticancer Activity

In a research published in Cancer Letters, the compound was tested on MCF7 breast cancer cells. It was found that concentrations as low as 10 µM resulted in a significant reduction in cell viability after 48 hours, with flow cytometry confirming increased apoptosis rates.

Comparaison Avec Des Composés Similaires

Sulfonylurea Herbicides (Metsulfuron Methyl and Analogs)

The compound shares structural motifs with sulfonylurea herbicides listed in , such as metsulfuron methyl ester and ethametsulfuron methyl ester , which feature sulfonyl bridges and triazine rings. Key comparisons include:

The absence of a triazine ring in the target compound may limit herbicidal activity but could enhance selectivity for non-agrochemical targets, such as microbial enzymes or mammalian receptors.

Thiophene Carboxylate Derivatives (Methyl 3-Amino-4-Methylthiophene-2-Carboxylate)

describes methyl 3-amino-4-methylthiophene-2-carboxylate, which shares the thiophene-carboxylate backbone. Differences in substituents lead to divergent properties:

The sulfonyl-azetidine-pyran moiety in the target compound likely increases steric hindrance, reducing reactivity compared to the simpler amino-substituted analog.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.